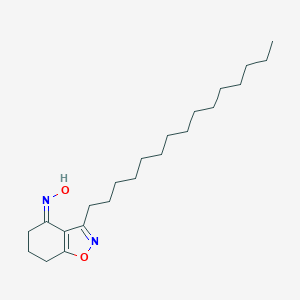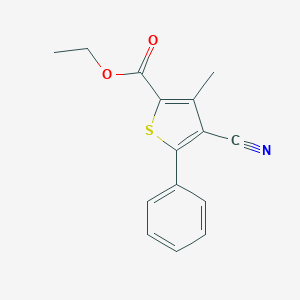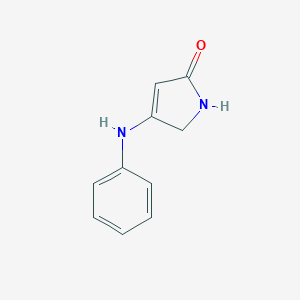
3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime, also known as PD168393, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PD168393 belongs to the class of benzisoxazole derivatives and is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Mecanismo De Acción
3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime acts as a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways involved in cell growth and survival. This inhibition leads to a decrease in cell proliferation and an increase in apoptosis, ultimately resulting in the suppression of tumor growth.
Biochemical and Physiological Effects:
3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has been shown to have a selective inhibitory effect on the EGFR tyrosine kinase, with minimal effects on other related kinases. In addition to its anti-cancer properties, 3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has also been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has several advantages for use in laboratory experiments, including its high potency and selectivity for the EGFR tyrosine kinase. However, its low solubility and stability in aqueous solutions can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime, including its use in combination therapies with other anti-cancer agents, as well as its potential as a therapeutic agent for other diseases such as neurodegenerative disorders. Further studies are also needed to fully understand the mechanism of action of 3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime and its effects on different cell types and signaling pathways.
Métodos De Síntesis
3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime can be synthesized through a multistep process involving the condensation of 2-amino-5-nitrophenol with pentadecyl bromide followed by reduction and subsequent reaction with hydroxylamine hydrochloride. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has been extensively studied for its potential as an anti-cancer agent due to its ability to inhibit the EGFR tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth and differentiation. Overexpression or mutation of the EGFR gene has been implicated in the development and progression of various types of cancer, including lung, breast, and colon cancer.
Propiedades
Nombre del producto |
3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime |
|---|---|
Fórmula molecular |
C22H38N2O2 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
(NZ)-N-(3-pentadecyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C22H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-22-19(23-25)17-15-18-21(22)26-24-20/h25H,2-18H2,1H3/b23-19- |
Clave InChI |
RNLIKOTUPOSZCH-NMWGTECJSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC1=NOC2=C1/C(=N\O)/CCC2 |
SMILES |
CCCCCCCCCCCCCCCC1=NOC2=C1C(=NO)CCC2 |
SMILES canónico |
CCCCCCCCCCCCCCCC1=NOC2=C1C(=NO)CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-(acetylamino)-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B273622.png)



![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)



![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)

